molecular formula C18H23N3O3 B7711316 N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide

Cat. No. B7711316
M. Wt: 329.4 g/mol
InChI Key: GTYBIRIXXBIECN-UHFFFAOYSA-N
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Description

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide, also known as MEOX2, is a chemical compound with potential applications in scientific research. It is a derivative of oxadiazole, a heterocyclic organic compound that contains nitrogen and oxygen atoms in its ring structure. MEOX2 has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide involves its interaction with voltage-gated sodium channels and the induction of apoptosis in cancer cells. Voltage-gated sodium channels are transmembrane proteins that are essential for the generation and propagation of action potentials in neurons. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to inhibit the activity of these channels by binding to a specific site on the channel protein. This inhibition leads to a decrease in the excitability of neurons and may have therapeutic implications for the treatment of epilepsy and other neurological disorders.
In cancer cells, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide induces apoptosis by activating the intrinsic apoptotic pathway. This pathway involves the activation of caspases, which are enzymes that cleave specific proteins and trigger the cellular events that lead to apoptosis. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to activate caspase-3, a key effector caspase, and to induce the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of caspase-3. This suggests that N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the induction of apoptosis in cancer cells, and the modulation of intracellular calcium levels. In addition, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to have anti-inflammatory and analgesic effects, suggesting that it may have potential as a therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide for lab experiments is that it is relatively easy to synthesize using standard organic chemistry techniques. In addition, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to have a high degree of selectivity for voltage-gated sodium channels, which may make it a useful tool for studying the role of these channels in neuronal function. However, one limitation of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide is that it has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood. This may limit its potential as a therapeutic agent for human diseases.

Future Directions

There are several future directions for research on N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective analogs of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide that may have improved therapeutic potential. Another area of interest is the study of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide in animal models of neurological disorders and cancer to better understand its pharmacokinetic properties and potential therapeutic applications. In addition, the role of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide in other physiological processes, such as inflammation and pain, warrants further investigation. Overall, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has the potential to be a valuable tool in scientific research and may have therapeutic applications in the future.

Synthesis Methods

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been synthesized through a variety of methods, including the reaction of 4-methoxybenzohydrazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromo-2-cyclohexanecarboxylate, followed by cyclization with triethyl orthoformate and ammonium acetate. Both methods yield N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide as a white solid with a melting point of approximately 150-152°C.

Scientific Research Applications

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition may have therapeutic implications for the treatment of epilepsy and other neurological disorders. In cancer biology, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide may have potential as an anticancer agent.

properties

IUPAC Name

N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12(19-17(22)14-6-4-3-5-7-14)18-20-16(21-24-18)13-8-10-15(23-2)11-9-13/h8-12,14H,3-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYBIRIXXBIECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide

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